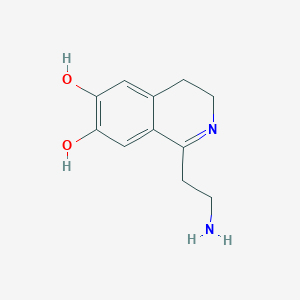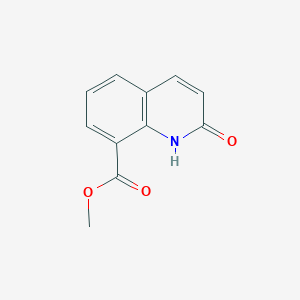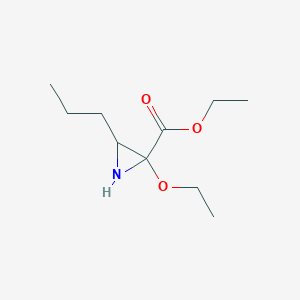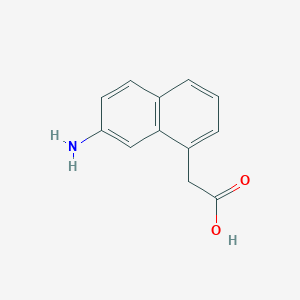
1-Hydroxyisoquinoline-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxyisoquinoline-4-carbonyl chloride is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines, with a nitrogen atom in the ring structure
准备方法
Synthetic Routes and Reaction Conditions
1-Hydroxyisoquinoline-4-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of isoquinoline with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
[ \text{Isoquinoline} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, alternative methods such as the use of safer reagents or catalysts may be explored to improve yield and reduce environmental impact.
化学反应分析
Types of Reactions
1-Hydroxyisoquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The hydroxyl group in the isoquinoline ring can undergo oxidation to form quinones or reduction to form dihydroisoquinolines.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 1-hydroxyisoquinoline-4-carbamates or 1-hydroxyisoquinoline-4-ethers can be formed.
Oxidation Products: Quinones or isoquinoline N-oxides.
Reduction Products: Dihydroisoquinolines.
科学研究应用
1-Hydroxyisoquinoline-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific enzymes or receptors. Isoquinoline derivatives have shown potential in treating diseases such as cancer and malaria.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 1-Hydroxyisoquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific isoquinoline derivative and its intended use.
相似化合物的比较
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring. It is used in the synthesis of antimalarial drugs.
Isoquinoline: The parent compound of 1-Hydroxyisoquinoline-4-carbonyl chloride, used in the synthesis of various alkaloids and pharmaceuticals.
1-Chloroisoquinoline: A chlorinated derivative of isoquinoline with similar reactivity.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a carbonyl chloride group in the isoquinoline ring. This dual functionality allows for diverse chemical reactivity and the potential for multiple applications in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
94974-61-5 |
|---|---|
分子式 |
C10H6ClNO2 |
分子量 |
207.61 g/mol |
IUPAC 名称 |
1-oxo-2H-isoquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-9(13)8-5-12-10(14)7-4-2-1-3-6(7)8/h1-5H,(H,12,14) |
InChI 键 |
ZUZJLYZREKXIEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)






![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)





![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)
